N-(2-Adamantan-1-yl-ethyl)-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features an adamantane moiety, a pyrimidine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the alkylation of adamantane with appropriate reagents.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving suitable precursors such as urea and β-diketones.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under controlled conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the pyrimidine-thioether intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Functionalized adamantane derivatives
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: These compounds share the adamantane moiety and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally related to the pyrimidine ring in the target compound.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of an adamantane moiety, a pyrimidine ring, and a thioether linkage, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H31N3O2S |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-17-9-18(25)24-20(23-17)27-13-19(26)22-5-4-21-10-14-6-15(11-21)8-16(7-14)12-21/h9,14-16H,2-8,10-13H2,1H3,(H,22,26)(H,23,24,25) |
InChI Key |
RPRJYFYTEDPIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.